molecular formula C11H10F2O3 B15126474 2,2-Difluoro-3-(4-methoxyphenyl)cyclopropane-1-carboxylic acid

2,2-Difluoro-3-(4-methoxyphenyl)cyclopropane-1-carboxylic acid

Katalognummer: B15126474
Molekulargewicht: 228.19 g/mol
InChI-Schlüssel: OXLKKLUKMWKWKI-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2,2-Difluoro-3-(4-methoxyphenyl)cyclopropane-1-carboxylic acid is an organic compound with the molecular formula C11H10F2O3 and a molecular weight of 228.19 g/mol This compound is characterized by the presence of a cyclopropane ring substituted with two fluorine atoms and a 4-methoxyphenyl group, along with a carboxylic acid functional group

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2,2-Difluoro-3-(4-methoxyphenyl)cyclopropane-1-carboxylic acid can be achieved through several synthetic routes. One common method involves the cyclopropanation of a suitable precursor, such as a 4-methoxyphenyl-substituted alkene, using a difluorocarbene source. The reaction conditions typically include the use of a strong base, such as potassium tert-butoxide, and a difluorocarbene precursor, such as difluoromethylene phosphobetaine .

Industrial Production Methods

Industrial production of this compound may involve large-scale cyclopropanation reactions using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques, such as chromatography, can enhance the efficiency of the production process .

Analyse Chemischer Reaktionen

Types of Reactions

2,2-Difluoro-3-(4-methoxyphenyl)cyclopropane-1-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Wissenschaftliche Forschungsanwendungen

2,2-Difluoro-3-(4-methoxyphenyl)cyclopropane-1-carboxylic acid has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Investigated for its potential biological activities and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of 2,2-Difluoro-3-(4-methoxyphenyl)cyclopropane-1-carboxylic acid involves its interaction with specific molecular targets and pathways. The presence of fluorine atoms enhances its reactivity and ability to form stable interactions with biological molecules. The compound may act by inhibiting specific enzymes or receptors, leading to its observed biological effects .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

2,2-Difluoro-3-(4-methoxyphenyl)cyclopropane-1-carboxylic acid is unique due to the combination of the difluoro substitution and the 4-methoxyphenyl group, which imparts distinct chemical and biological properties.

Eigenschaften

Molekularformel

C11H10F2O3

Molekulargewicht

228.19 g/mol

IUPAC-Name

2,2-difluoro-3-(4-methoxyphenyl)cyclopropane-1-carboxylic acid

InChI

InChI=1S/C11H10F2O3/c1-16-7-4-2-6(3-5-7)8-9(10(14)15)11(8,12)13/h2-5,8-9H,1H3,(H,14,15)

InChI-Schlüssel

OXLKKLUKMWKWKI-UHFFFAOYSA-N

Kanonische SMILES

COC1=CC=C(C=C1)C2C(C2(F)F)C(=O)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.